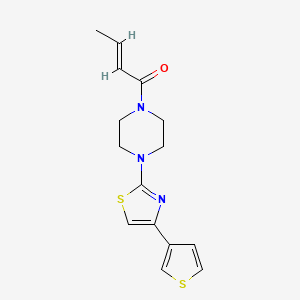

(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one

Description

The compound “(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one” is a heterocyclic molecule featuring a piperazine core linked to a thiazole-thiophene moiety and an α,β-unsaturated ketone (but-2-en-1-one). Such structural motifs are commonly associated with bioactive properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

(E)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-2-3-14(19)17-5-7-18(8-6-17)15-16-13(11-21-15)12-4-9-20-10-12/h2-4,9-11H,5-8H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHZFDYMMIAFNQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiophene ring, a thiazole moiety, and a piperazine group. The synthesis typically involves multi-step procedures that include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the piperazine moiety via nucleophilic substitution reactions.

Key Reactions in Synthesis:

- Cyclization : Formation of thiazole from thiourea and α-haloketones.

- Nucleophilic Substitution : Introduction of piperazine through reactions with suitable electrophiles.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have shown promising activity against various bacterial strains.

| Compound | Activity Against | Method |

|---|---|---|

| This compound | Gram-positive bacteria (e.g., Staphylococcus aureus) | Disk diffusion test |

| Related thiazole derivatives | E. coli, Pseudomonas aeruginosa | MIC determination |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), and prostate cancer (PC3).

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Signaling : The compound may affect signaling pathways critical for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene-thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that compounds with a similar scaffold to this compound inhibited cell proliferation significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those with thiophene moieties, have shown significant antimicrobial properties. Studies indicate that compounds similar to (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess potent antibacterial effects against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

Research has demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. A study focused on thiazolidinone derivatives indicated their effectiveness against various cancer cell lines, suggesting that this compound may also exhibit similar anticancer properties . The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor growth.

Antimicrobial Efficacy

A comparative study evaluated various thiazole derivatives against clinical isolates of bacteria. The compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies on cell lines such as A549 (lung cancer) demonstrated that compounds with similar structures to this compound significantly inhibited cell growth and induced apoptosis . These findings suggest a promising role in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole and α,β-Unsaturated Ketone Moieties

The compound shares structural similarities with (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (), which also contains a thiazole ring and an α,β-unsaturated ketone. Key differences include:

- Configuration : Both compounds adopt an E configuration at the α,β-unsaturated bond, critical for maintaining planar geometry and electronic conjugation .

Piperazine-Thiazole Derivatives with Urea Linkages

Compounds in and , such as 1f and 11a–11o , feature piperazine-thiazole backbones but substitute the ketone group with urea linkages. Key comparisons include:

- Physical Properties : Urea derivatives have higher melting points (e.g., 198–207°C for 1f , 1g ) due to strong hydrogen-bonding networks, whereas α,β-unsaturated ketones may exhibit lower melting points (data unavailable for the target compound) .

- Bioactivity : Urea derivatives often target kinases or GPCRs via hydrogen-bonding interactions, while α,β-unsaturated ketones may inhibit enzymes via covalent bonding or redox modulation .

Thiophene-Piperazine Analogues

Compound 21 from (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) shares the thiophene-piperazine motif but lacks the α,β-unsaturated ketone. Key differences:

- Electron-Withdrawing Groups : Compound 21 includes a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability compared to the target compound’s ketone .

- Synthetic Routes : Compound 21 is synthesized via Friedel-Crafts acylation, whereas the target compound likely employs condensation (similar to ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.